

Application Notes and Protocols: Solubility of 9-Propenyladenine in Organic Solvents

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Compound of Interest		
Compound Name:	9-Propenyladenine	
Cat. No.:	B560649	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9-Propenyladenine, a substituted purine, is a compound of interest in various research and development areas, including its role as a potential impurity in active pharmaceutical ingredients. Understanding its solubility in different organic solvents is crucial for its analysis, purification, formulation, and biological activity studies. Poor solubility can impede accurate quantification, limit achievable concentrations in assays, and affect bioavailability. These application notes provide a summary of the known solubility of **9-Propenyladenine** and related adenine compounds in common organic solvents, along with a detailed protocol for determining its solubility.

Data Presentation: Solubility of 9-Propenyladenine and Related Compounds

The following table summarizes the available quantitative and qualitative solubility data for **9-Propenyladenine** and structurally related adenine compounds. It is important to note that specific quantitative solubility data for **9-Propenyladenine** in a wide range of organic solvents is limited in publicly available literature. Therefore, data for adenine, N6-benzyladenine, and kinetin are included to provide a comparative reference for predicting its solubility behavior.



Compound	Solvent	Temperature (°C)	Solubility	Data Type
9- Propenyladenine	Dimethyl sulfoxide (DMSO)	Not Specified	≥ 29 mg/mL	Quantitative
Methanol	Not Specified	Soluble	Qualitative	
Adenine	Dimethyl sulfoxide (DMSO)	Not Specified	~30 mg/mL (hemisulfate salt)	Quantitative
Dimethylformami de (DMF)	Not Specified	~2 mg/mL (hemisulfate salt)	Quantitative	
Methanol	Not Specified	Soluble	Qualitative	-
Ethanol	Not Specified	Slightly soluble[1]	Qualitative	
Chloroform	Not Specified	Insoluble[2]	Qualitative	
Ether	Not Specified	Insoluble[2]	Qualitative	
N6- Benzyladenine	Dimethyl sulfoxide (DMSO)	Not Specified	~10 mg/mL[3]	Quantitative
Dimethylformami de (DMF)	Not Specified	~10 mg/mL[3]	Quantitative	
Ethanol	20	~0.5 mg/mL[3]	Quantitative	
Kinetin	Dimethyl sulfoxide (DMSO)	25	~43 mg/mL[4]	Quantitative
Methanol	25	Slightly soluble[4][5][6]	Qualitative	_
Ethanol	25	<1 mg/mL[4]	Quantitative	



Note: The solubility of a compound can be influenced by factors such as its crystalline form, purity, and the presence of impurities.

Experimental Protocols

This section provides a detailed methodology for determining the thermodynamic solubility of **9-Propenyladenine** in an organic solvent of interest using the widely accepted shake-flask method.

Protocol: Determination of Thermodynamic Solubility of **9-Propenyladenine** using the Shake-Flask Method

- 1. Objective: To determine the equilibrium solubility of **9-Propenyladenine** in a selected organic solvent at a specific temperature.
- 2. Materials:
- 9-Propenyladenine (solid, high purity)
- Selected organic solvent(s) (e.g., methanol, ethanol, acetonitrile, DMSO, DMF), HPLC grade or equivalent
- Glass vials with screw caps and PTFE septa
- Orbital shaker or rotator with temperature control
- Analytical balance
- Syringe filters (0.22 μm, compatible with the solvent)
- Syringes
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- 3. Procedure:



3.1. Preparation of Saturated Solutions:

- Add an excess amount of solid 9-Propenyladenine to a glass vial. The excess is crucial to
 ensure that a saturated solution is achieved.
- Add a known volume of the selected organic solvent to the vial.
- Securely cap the vial.
- Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
- Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7]

3.2. Sample Collection and Preparation:

- After the equilibration period, stop the agitation and allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Attach a 0.22 μm syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved solid particles.
- Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

3.3. Quantification:

3.3.1. Preparation of Standard Solutions:

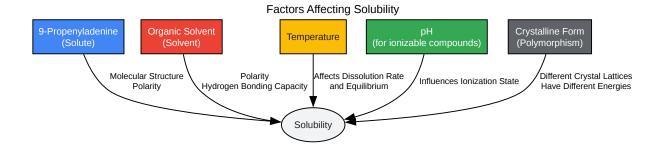
- Prepare a stock solution of 9-Propenyladenine of a known concentration in the selected organic solvent.
- From the stock solution, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.



3.3.2. Analytical Method (HPLC-UV):

- Develop a suitable HPLC method for the quantification of **9-Propenyladenine**. A reverse-phase C18 column is often a good starting point for purine analogs.[8][9][10][11]
- The mobile phase can be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Set the UV detector to the wavelength of maximum absorbance for **9-Propenyladenine**.
- Inject the standard solutions to generate a calibration curve of peak area versus concentration.
- Inject the diluted sample of the saturated solution.
- 4. Data Analysis:
- Using the calibration curve, determine the concentration of **9-Propenyladenine** in the diluted sample.
- Calculate the concentration of 9-Propenyladenine in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
- Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualizations

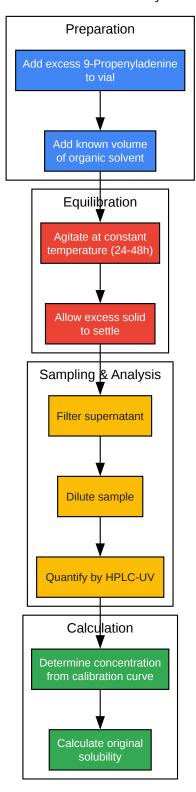


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Caption: Key factors influencing the solubility of a compound.

Workflow for Shake-Flask Solubility Determination



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Caption: Experimental workflow for solubility determination.

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